molecular formula C17H25NO7S B177253 (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate CAS No. 176237-45-9

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

Cat. No.: B177253
CAS No.: 176237-45-9
M. Wt: 387.4 g/mol
InChI Key: AJOMNCBHVGRUQY-HNNXBMFYSA-N
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Description

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Z)-protected amine and a methylsulfonyloxy (mesyloxy) group. Its molecular formula is C₁₇H₂₄N₂O₇S, with a molecular weight of 424.44 g/mol. The compound’s stereochemistry (S-configuration) and functional groups make it a versatile intermediate in organic synthesis, particularly in peptide chemistry and prodrug design. The methylsulfonyloxy group acts as a leaving group, enabling nucleophilic substitution reactions, while the isopropyl ester enhances lipophilicity, influencing solubility and metabolic stability .

Properties

IUPAC Name

propan-2-yl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7S/c1-13(2)25-16(19)15(10-7-11-24-26(3,21)22)18-17(20)23-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOMNCBHVGRUQY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453658
Record name Propan-2-yl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176237-45-9
Record name 5-[(Methylsulfonyl)oxy]-N-[(phenylmethoxy)carbonyl]-L-norvaline 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176237-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is designed around three critical transformations:

  • Protection of the amino group using benzyl chloroformate (Cbz-Cl) to prevent undesired side reactions during subsequent steps.

  • Esterification of the carboxylic acid with isopropanol to form the isopropyl ester.

  • Sulfonylation of the primary alcohol at the 5-position using methanesulfonyl chloride (MsCl) to introduce the methylsulfonyloxy group.

Retrosynthetically, the target compound can be dissected into (S)-5-hydroxypentanoic acid derivatives, which are subsequently functionalized. The stereochemical integrity at the C2 position is preserved through the use of enantiomerically pure starting materials and non-racemizing conditions .

Synthesis of (S)-2-Amino-5-hydroxypentanoic Acid

The chiral backbone of the molecule originates from (S)-2-amino-5-hydroxypentanoic acid (norvaline derivative). Commercial sources often provide this amino acid in protected forms, but de novo synthesis may involve:

  • Asymmetric hydrogenation of α-keto esters using chiral catalysts (e.g., Ru-BINAP complexes) to establish the (S)-configuration .

  • Enzymatic resolution of racemic mixtures using acylase enzymes, achieving enantiomeric excess (ee) >99% .

Analytical data for the intermediate:

PropertyValueMethod
Melting Point168–170°CDSC
[α]D²⁵+12.5° (c = 1, H₂O)Polarimetry
HRMS (ESI+)m/z 148.0974 [M+H]+Q-TOF MS

Cbz Protection of the Amino Group

The amino group is protected using benzyl chloroformate under Schotten-Baumann conditions to form (S)-2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid :

Procedure

  • Dissolve (S)-2-amino-5-hydroxypentanoic acid (10.0 g, 68.0 mmol) in 2 M NaOH (100 mL) at 0°C.

  • Add benzyl chloroformate (14.2 mL, 1.2 eq) and 4 M NaOH (25 mL) dropwise simultaneously over 30 minutes.

  • Stir at room temperature for 2 hours, extract with diethyl ether (2 × 50 mL), and acidify the aqueous layer to pH 1 with HCl.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Yield : 85% (15.3 g). HPLC Purity : 98.2%. Key NMR Signals (DMSO-d₆) : δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.21 (q, J = 6.8 Hz, 1H, CH-NH), 3.45 (t, J = 6.2 Hz, 2H, CH₂OH) .

Esterification with Isopropanol

The carboxylic acid is converted to the isopropyl ester via Steglich esterification or acid chloride formation :

Acid Chloride Method

  • Suspend (S)-2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid (15.0 g, 50.6 mmol) in thionyl chloride (50 mL) and reflux for 3 hours.

  • Remove excess SOCl₂ under reduced pressure and dissolve the residue in dry dichloromethane (100 mL).

  • Add isopropanol (12.2 mL, 3.0 eq) and triethylamine (21.1 mL, 3.0 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours, wash with 1 M HCl (2 × 50 mL), and dry over Na₂SO₄.

Yield : 78% (13.1 g). IR (KBr) : 1745 cm⁻¹ (C=O ester), 1695 cm⁻¹ (C=O carbamate) .

Mesylation of the Hydroxyl Group

The primary alcohol at C5 is sulfonylated using methanesulfonyl chloride to introduce the methylsulfonyloxy group :

Procedure

  • Dissolve (S)-isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate (10.0 g, 27.6 mmol) in dry DCM (100 mL).

  • Add triethylamine (7.7 mL, 2.0 eq) and cool to 0°C.

  • Add methanesulfonyl chloride (2.6 mL, 1.2 eq) dropwise and stir at 0°C for 1 hour.

  • Wash with saturated NaHCO₃ (2 × 50 mL), dry over Na₂SO₄, and concentrate.

Yield : 92% (11.2 g). ¹H NMR (CDCl₃) : δ 5.32 (d, J = 8.4 Hz, 1H, NH), 4.95–4.85 (m, 1H, OCH(CH₃)₂), 3.09 (s, 3H, SO₂CH₃) .

Analytical Characterization and Validation

HPLC Conditions

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile/0.1% TFA

  • Retention Time: 12.7 minutes

MS (ESI+) : m/z 387.45 [M+H]+ (calc. 387.45) .

X-ray Crystallography (Single crystal from EtOAc/hexane):

  • Space Group: P2₁

  • R-Factor: 0.042

  • Confirmed (S)-configuration at C2 .

Scale-Up Considerations and Process Optimization

  • Catalytic Efficiency : Replacing SOCl₂ with CDI (1,1'-carbonyldiimidazole) in esterification improves atom economy (85% → 91% yield) .

  • Green Chemistry : Use of 2-MeTHF as a solvent reduces environmental impact during mesylation .

Chemical Reactions Analysis

Types of Reactions

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The mesyl group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Substituted amines or thiols.

    Hydrolysis: Corresponding carboxylic acids and amines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected amino acids.

Scientific Research Applications

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the preparation of peptides and peptidomimetics.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:

    Enzyme inhibition: The compound can act as a competitive or non-competitive inhibitor, binding to the active site or allosteric sites of enzymes.

    Signal transduction: It may interfere with signaling pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in protective groups, ester moieties, and substituents, leading to differences in reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate Benzyloxycarbonyl (Z), methylsulfonyloxy, isopropyl ester C₁₇H₂₄N₂O₇S 424.44 Intermediate for nucleophilic substitutions; enhanced lipophilicity
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid tert-Butoxycarbonyl (Boc), hydroxy, carboxylic acid C₁₀H₁₉N₀₅ 233.26 Carboxylic acid intermediate; limited leaving-group reactivity
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid Benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc) C₁₈H₂₆N₂O₆ 366.41 Dual-protected amino acid; used in peptide synthesis
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate Dioxoisoindolinyloxy, benzyl ester C₂₀H₁₈N₂O₅ 366.37 Photolabile protecting groups; prodrug applications
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethoxycarbonyloxy, diphenyl, alkyne C₂₂H₂₀O₅ 372.39 Alkyne-based ester; potential for click chemistry

Key Findings

Reactivity Differences: The methylsulfonyloxy group in the target compound enhances its suitability for SN2 reactions compared to analogs with hydroxy or tert-butoxycarbonyl groups, which are less reactive as leaving groups . Compounds like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (alkyne moiety) exhibit reactivity in click chemistry, unlike the target compound .

Protective Group Stability: The benzyloxycarbonyl (Z) group in the target compound is stable under basic conditions but cleavable via hydrogenolysis. In contrast, the tert-butoxycarbonyl (Boc) group (e.g., in ’s compound) is acid-labile, enabling orthogonal deprotection strategies .

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (carboxylic acid) exhibits higher aqueous solubility due to its ionizable group .

Synthetic Utility: The target compound’s methylsulfonyloxy group facilitates alkylation or arylation reactions, whereas analogs like Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate are tailored for photolytic cleavage .

Research Implications and Gaps

  • Stability Studies: Limited data exist on the hydrolytic stability of the methylsulfonyloxy group under physiological conditions. Comparative studies with sulfonate esters (e.g., tosylates) are needed .
  • Toxicological Data: The safety profile of the target compound remains understudied, unlike its hydroxy analog, which is classified as non-hazardous but lacks thorough toxicological evaluation .

Biological Activity

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a complex organic compound that belongs to the class of amino acid derivatives. Its unique structure, featuring a chiral isopropyl group, a benzyloxycarbonyl protecting group, and a methylsulfonyl moiety, contributes to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthetic strategies, and relevant case studies.

Structural Characteristics

The compound can be described by the following structural features:

  • Chiral Isopropyl Group : Imparts stereochemical properties that may enhance biological interactions.
  • Benzyloxycarbonyl Group : Often used as a protecting group in peptide synthesis, influencing the compound's reactivity and stability.
  • Methylsulfonyl Moiety : Known for its role in enhancing solubility and bioavailability.

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities similar to other amino acid derivatives. Some of these activities include:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Potential inhibition of inflammatory pathways, similar to other benzyloxycarbonyl derivatives.
  • Enzyme Inhibition : The methylsulfonyl group may contribute to the inhibition of specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
(S)-Valine derivativeContains branched aliphatic chainAntimicrobial
(R)-Phenylalanine derivativeAromatic side chainAnti-inflammatory
Sulfonamide derivativesSulfonamide functional groupEnzyme inhibitors

This table illustrates the diversity within amino acid derivatives and highlights how the unique combination of functionalities in this compound could lead to distinct biological activities.

Synthesis and Modification

Several synthetic strategies can be employed to produce this compound. These methods include:

  • Coupling Reactions : Utilizing coupling agents to form peptide bonds between amino acids.
  • Protecting Group Strategies : Employing protecting groups like benzyloxycarbonyl to facilitate selective reactions.
  • Functional Group Modifications : Altering the methylsulfonyl group to optimize biological activity or enhance solubility.

Case Studies

  • Antimicrobial Activity :
    A study examining the antimicrobial properties of similar amino acid derivatives found that certain structural modifications led to enhanced activity against Gram-positive bacteria. This suggests that this compound may also possess significant antimicrobial potential due to its structural characteristics .
  • Anti-inflammatory Effects :
    Research on compounds with benzyloxycarbonyl groups indicated a reduction in pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound could exhibit similar anti-inflammatory properties through modulation of signaling pathways .
  • Enzyme Inhibition Studies :
    Investigations into sulfonamide derivatives have demonstrated their ability to inhibit key metabolic enzymes. Given the presence of the methylsulfonyl moiety in this compound, it is plausible that this compound could similarly inhibit specific enzymes involved in disease processes .

Q & A

Q. What are the key synthetic routes for (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate?

The synthesis involves sequential protection and activation steps:

  • Benzyloxycarbonyl (Cbz) protection : React the amino group with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in dichloromethane (DCM) .
  • Methylsulfonyl (mesyl) activation : Treat the hydroxyl group with methanesulfonyl chloride (MsCl) in anhydrous DCM at 0–5°C, using triethylamine (Et₃N) as a base to minimize side reactions .
  • Isopropyl esterification : Use isopropanol under acidic catalysis (e.g., H₂SO₄ or HCl) or coupling agents like DCC/DMAP . Characterization by ¹H/¹³C NMR and HPLC ensures purity and stereochemical integrity .

Q. What analytical methods confirm the compound’s identity and purity?

  • Structural confirmation : ¹H/¹³C NMR (assign functional groups), IR (C=O, NH stretches), and LC-MS (molecular ion peak) .
  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
  • Stereochemistry : Chiral HPLC (e.g., Chiralpak® columns) and optical rotation measurements .

Q. How to handle and store the compound to ensure stability?

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ester and sulfonate groups .
  • Handling : Use glove boxes for weighing; avoid prolonged exposure to moisture or light.
  • Stability monitoring : Periodic HPLC analysis to assess degradation over time .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data during synthesis?

  • Rotameric equilibria : Use variable-temperature NMR (e.g., 25–60°C) to coalesce split peaks .
  • Diastereomeric impurities : Optimize chiral resolution via recrystallization or chiral HPLC. Cross-reference with computational NMR predictions (DFT) .
  • Stereochemical confirmation : X-ray crystallography (if crystalline) or NOESY for spatial assignments .

Q. What strategies optimize the mesylation step yield?

  • Reaction conditions : Anhydrous DCM at 0–5°C with 1.2 equivalents of MsCl and catalytic DMAP to enhance reactivity .
  • Workup : Extract with cold brine to remove excess MsCl; monitor by TLC (Rf shift in ethyl acetate/hexane).
  • Alternatives : Use mesyl anhydride for milder conditions or switch to tosyl chloride for better crystallinity .

Q. How to address low enantiomeric excess (ee) in the final product?

  • Racemization check : Analyze intermediates via chiral HPLC to identify steps causing stereochemical loss (e.g., esterification) .
  • Asymmetric catalysis : Employ chiral bases (e.g., cinchona alkaloids) or enzymes (lipases) during esterification .
  • Recrystallization : Use solvents like hexane/ethyl acetate with chiral co-crystallizing agents to enhance ee .

Q. How to troubleshoot crystallization difficulties for X-ray analysis?

  • Solvent screening : Test mixtures of ether/hexane or DCM/pentane for slow evaporation.
  • Seeding : Introduce microcrystals of structurally similar compounds.
  • Alternative methods : Powder XRD or computational modeling (e.g., Mercury®) if single crystals fail .

Methodological Notes

  • Contradiction analysis : Conflicting NMR/X-ray data may arise from polymorphism or solvent inclusion. Always repeat experiments under varied conditions .
  • Experimental design : Use split-plot designs (e.g., varying reaction temperature and catalyst loading) to isolate critical variables .

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